molecular formula C12H13ClN2O B2692221 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide CAS No. 478261-84-6

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide

Cat. No.: B2692221
CAS No.: 478261-84-6
M. Wt: 236.7
InChI Key: NRWKXDZNPMTUCV-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H9ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:

    Hydrolysis: The amide bond can be broken down by water or enzymes, yielding propanoic acid and 4-cyanophenyl amine.

    Nucleophilic Substitution: The chlorine atom is susceptible to substitution by other nucleophiles depending on reaction conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves water or acidic/basic conditions.

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Hydrolysis: Propanoic acid and 4-cyanophenyl amine.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Drug Discovery: It is used in the development of new treatments for various diseases.

    Cancer Treatment: The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

    Inflammation Treatment: It has potential as a therapeutic agent for treating inflammation-related diseases such as arthritis.

    Proteomics Research: Used as a biochemical in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions.

Mechanism of Action

The exact mechanism of action for 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in disease processes. Further research is needed to elucidate the precise mechanisms by which this compound operates.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A similar compound with an additional chlorine atom on the phenyl ring.

    3-chloro-N-(4-cyanophenyl)propanamide: A closely related compound with a similar structure and molecular formula.

Uniqueness

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a cyano group on the phenyl ring and a chlorine atom on the propanamide backbone.

Properties

IUPAC Name

3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-12(2,8-13)11(16)15-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWKXDZNPMTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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